molecular formula C15H13N3O4S2 B4321460 3-[(PHENYLSULFONYL)METHYL]-N~5~-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-[(PHENYLSULFONYL)METHYL]-N~5~-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4321460
M. Wt: 363.4 g/mol
InChI Key: JYLHHKFALUQCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Phenylsulfonyl)methyl]-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is an organic compound with the molecular formula C₁₅H₁₃N₃O₄S₂. It is characterized by the presence of a phenylsulfonyl group, a thienylmethyl group, and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(PHENYLSULFONYL)METHYL]-N~5~-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylsulfonyl)methyl]-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(Phenylsulfonyl)methyl]-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing drugs.

    Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(PHENYLSULFONYL)METHYL]-N~5~-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N-(2-Thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-[(Phenylsulfonyl)methyl]-N-(2-thienylmethyl)-1,2,4-thiadiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-[(PHENYLSULFONYL)METHYL]-N~5~-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the combination of its phenylsulfonyl and thienylmethyl groups, which confer specific chemical and biological properties. These unique features make it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-(benzenesulfonylmethyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c19-14(16-9-11-5-4-8-23-11)15-17-13(18-22-15)10-24(20,21)12-6-2-1-3-7-12/h1-8H,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLHHKFALUQCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(PHENYLSULFONYL)METHYL]-N~5~-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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3-[(PHENYLSULFONYL)METHYL]-N~5~-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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3-[(PHENYLSULFONYL)METHYL]-N~5~-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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3-[(PHENYLSULFONYL)METHYL]-N~5~-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
3-[(PHENYLSULFONYL)METHYL]-N~5~-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
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3-[(PHENYLSULFONYL)METHYL]-N~5~-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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